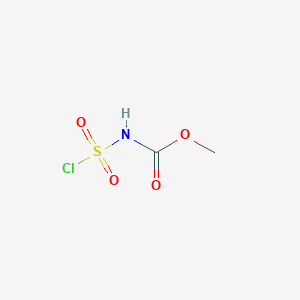

methyl N-(chlorosulfonyl)carbamate

描述

Structure

3D Structure

属性

IUPAC Name |

methyl N-chlorosulfonylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4ClNO4S/c1-8-2(5)4-9(3,6)7/h1H3,(H,4,5) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCGAEWHBJDXIAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30443663 | |

| Record name | methyl chlorosulfonylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30443663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36914-92-8 | |

| Record name | methyl chlorosulfonylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30443663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl N Chlorosulfonyl Carbamate

Preparative Routes from Chlorosulfonyl Isocyanate and Alcohols

The most common and direct method for synthesizing methyl N-(chlorosulfonyl)carbamate involves the addition of an alcohol, specifically methanol (B129727), to chlorosulfonyl isocyanate (CSI). arxada.comrsc.org CSI is a highly reactive compound containing both an isocyanate and a chlorosulfonyl group, making it a versatile reagent in organic chemistry. arxada.com The reaction with an alcohol proceeds via nucleophilic addition of the alcohol's hydroxyl group to the carbonyl carbon of the isocyanate moiety. arxada.com

A typical laboratory-scale synthesis involves the dropwise addition of a solution of methanol in a suitable solvent to a cooled solution of chlorosulfonyl isocyanate. prepchem.com This exothermic reaction requires careful temperature control to minimize side reactions and ensure high purity of the product.

Optimization of Reaction Conditions for Yield and Purity

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include temperature, stoichiometry of reactants, and the method of product isolation.

A well-documented procedure involves reacting equimolar amounts of methanol and chlorosulfonyl isocyanate at a low temperature, typically 0°C, to control the reaction rate. prepchem.com After the initial addition, the reaction mixture is often allowed to warm to room temperature to ensure the reaction goes to completion. prepchem.com The product, a white solid, can then be precipitated by the addition of a non-polar solvent like hexanes and collected by filtration. prepchem.com

| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Product | Yield | Melting Point (°C) | Reference |

| Methanol | Chlorosulfonyl Isocyanate | Toluene (B28343) | 0 | This compound | 75-85% | 72-74 | prepchem.com |

This table is interactive. Click on the headers to sort the data.

Solvent Effects and Catalysis in Synthesis

The choice of solvent can significantly influence the reaction's outcome. Aprotic solvents such as toluene and dichloromethane (B109758) are commonly used to prevent unwanted reactions with the highly reactive chlorosulfonyl isocyanate. prepchem.comorgsyn.org Toluene is a preferred solvent as it is inert under the reaction conditions and facilitates easy precipitation of the product upon addition of a co-solvent like hexanes. prepchem.com

While the reaction between chlorosulfonyl isocyanate and alcohols is generally facile and does not require a catalyst, the broader field of carbamate (B1207046) synthesis has explored various catalytic systems to improve efficiency and selectivity under different conditions. nih.gov For instance, zinc chloride has been used as a catalyst for the synthesis of other carbamates from alcohols and carbamoyl (B1232498) chlorides. nih.gov However, for the direct synthesis of this compound from CSI and methanol, the inherent reactivity of CSI typically obviates the need for a catalyst. arxada.com

Alternative and Emerging Synthetic Approaches

While the reaction of chlorosulfonyl isocyanate with methanol remains the primary route, research into alternative synthetic methodologies for carbamates, in general, is an active area. These emerging approaches often focus on avoiding hazardous reagents or enabling novel reaction pathways.

One area of development is the use of N-chlorosulfonyl carbamates as precursors for amidyl radicals under photoinduced conditions. rsc.orgresearchgate.net This suggests the potential for novel synthetic strategies where this compound could be generated in situ and utilized in subsequent transformations. rsc.org

Furthermore, alternative methods for carbamate synthesis, such as those involving the Hofmann rearrangement of amides using reagents like trichloroisocyanuric acid, have been developed. researchgate.net While not a direct synthesis of this compound, these methods highlight the ongoing efforts to expand the toolkit for carbamate formation, which could potentially lead to new routes for this specific compound in the future.

Reaction Mechanisms and Reactivity of Methyl N Chlorosulfonyl Carbamate

Radical Pathways and Photoinduced Reactivity

Generation of Amidyl Radicals

Methyl N-(chlorosulfonyl)carbamate and other N-chlorosulfonyl carbamates have emerged as effective precursors for the generation of amidyl radicals. rsc.org These reactive intermediates are valuable in organic synthesis for the formation of carbon-nitrogen bonds. researchgate.net A prominent method for generating these radicals is through photo-induced single-electron transfer (SET) processes. rsc.orgrsc.org

In a typical photoredox catalytic cycle, a photocatalyst, such as an iridium(III) complex, absorbs light and is excited to a higher energy state (Ir(III)*). This excited photocatalyst can then transfer a single electron to the N-chlorosulfonyl carbamate (B1207046). This reductive event leads to the cleavage of the N-S bond, generating a sulfonyl radical and the desired amidyl radical. rsc.org

A plausible reaction mechanism for the photo-induced generation of the amidyl radical from an N-chlorosulfonyl carbamate involves the following steps rsc.org:

Excitation of the photocatalyst (PC) by visible light to its excited state (PC*).

Single-electron transfer from the excited photocatalyst to the N-chlorosulfonyl carbamate.

Fragmentation of the resulting radical anion to yield an amidyl radical, a chloride anion, and sulfur dioxide.

Alternatively, a charge-transfer complex (CTC) can form between a base and the N-chlorosulfonyl carbamate. Photoexcitation of this CTC can also lead to the formation of the amidyl radical. rsc.org The generation of these radicals under mild, photo-induced conditions makes them attractive for various chemical transformations. rsc.orgnih.gov

Applications in C-H Amidation and Halofunctionalization

The amidyl radicals generated from N-chlorosulfonyl carbamates have been successfully utilized in C-H amidation reactions, offering a direct method to install amide functionalities onto organic molecules. rsc.orgresearchgate.net

C-H Amidation:

A notable application is the C-H amidation of quinoxalin-2(1H)-ones. rsc.orgrsc.org These heterocyclic motifs are prevalent in biologically active compounds, and the introduction of an amino group at the C3-position is of significant interest. rsc.orgnih.gov In a process described by researchers, various N-protected quinoxalin-2(1H)-ones undergo efficient amidation at the C3 position using N-chlorosulfonyl carbamates as the amidyl radical source under photoredox conditions. rsc.org

The proposed mechanism for this C-H amidation involves rsc.org:

Generation of the amidyl radical from the N-chlorosulfonyl carbamate precursor as described previously.

Addition of the generated amidyl radical to the C3 position of the quinoxalin-2(1H)-one, forming a nitrogen-centered radical adduct.

A subsequent 1,2-hydrogen shift to yield a more stable carbon-centered radical.

Oxidation of this radical intermediate by the photocatalyst (e.g., Ir(IV)) to form a cationic species and regenerate the ground-state photocatalyst.

Final deprotonation by a base to afford the C3-amidated quinoxalin-2(1H)-one product.

This protocol demonstrates good functional group tolerance, accommodating various protecting groups on the quinoxalinone nitrogen and substituents on the phenyl ring. rsc.org The reaction can be performed efficiently, and in some cases, can be streamlined into a one-pot, two-step, three-component process starting from chlorosulfonyl isocyanate, an alcohol, and the quinoxalin-2(1H)-one. rsc.orgnih.gov

The table below summarizes the results for the photo-induced C-H amidation of various quinoxalin-2(1H)-ones with an N-chlorosulfonyl carbamate. rsc.org

| Entry | Substrate (Quinoxalin-2(1H)-one) | Product | Yield (%) |

|---|---|---|---|

| 1 | N-Ethyl-quinoxalin-2(1H)-one | 3-Amido-N-Ethyl-quinoxalin-2(1H)-one | 95 |

| 2 | N-Allyl-quinoxalin-2(1H)-one | 3-Amido-N-Allyl-quinoxalin-2(1H)-one | 78 |

| 3 | N-Propargyl-quinoxalin-2(1H)-one | 3-Amido-N-Propargyl-quinoxalin-2(1H)-one | 65 |

| 4 | N-Benzyl-quinoxalin-2(1H)-one | 3-Amido-N-Benzyl-quinoxalin-2(1H)-one | 88 |

| 5 | N-Acetyl-quinoxalin-2(1H)-one | 3-Amido-N-Acetyl-quinoxalin-2(1H)-one | 39 |

| 6 | 6-Methyl-N-ethyl-quinoxalin-2(1H)-one | 3-Amido-6-Methyl-N-ethyl-quinoxalin-2(1H)-one | 85 |

| 7 | 6-Fluoro-N-ethyl-quinoxalin-2(1H)-one | 3-Amido-6-Fluoro-N-ethyl-quinoxalin-2(1H)-one | 75 |

| 8 | 6-Chloro-N-ethyl-quinoxalin-2(1H)-one | 3-Amido-6-Chloro-N-ethyl-quinoxalin-2(1H)-one | 82 |

| 9 | 6-Trifluoromethyl-N-ethyl-quinoxalin-2(1H)-one | 3-Amido-6-Trifluoromethyl-N-ethyl-quinoxalin-2(1H)-one | 68 |

Halofunctionalization:

Currently, there is a lack of specific research findings detailing the application of this compound in halofunctionalization reactions.

Applications of Methyl N Chlorosulfonyl Carbamate in Complex Molecule Synthesis

Construction of Nitrogen-Containing Heterocycles

The reactivity of methyl N-(chlorosulfonyl)carbamate lends itself to the formation of several important classes of nitrogen-containing heterocyclic compounds.

This compound is instrumental in the synthesis of β-lactams, a core structural motif in many antibiotic drugs. The reaction typically involves a [2+2] cycloaddition of an alkene with the isocyanate functionality of chlorosulfonyl isocyanate (CSI), which can be considered a precursor or a related reagent. The resulting N-chlorosulfonyl β-lactam can then be readily hydrolyzed to afford the desired β-lactam. eiu.eduwikipedia.org This methodology has been successfully employed to synthesize novel β-lactam structures, including bicyclic and spirocyclic systems. eiu.edunih.gov

For instance, the reaction of alkenes with CSI, which can be generated in situ or used directly, leads to the formation of N-chlorosulfonyl-β-lactams. eiu.edu Subsequent removal of the SO₂Cl group furnishes the corresponding β-lactam. wikipedia.org The stereochemistry of the resulting β-lactam can often be controlled, leading to the selective formation of either cis or trans isomers depending on the reaction conditions and the nature of the substituents on the starting alkene. nih.govnih.gov

Table 1: Examples of β-Lactams Synthesized Using Chlorosulfonyl Isocyanate Chemistry

| Starting Alkene | Resulting β-Lactam Structure | Key Features |

| Styrene | 4-Phenyl-2-azetidinone | A foundational β-lactam structure. |

| Cyclohexene | 7-Azabicyclo[4.2.0]octan-8-one | A bicyclic β-lactam derivative. |

| 1,1-Diphenylethylene | 4,4-Diphenyl-2-azetidinone | A β-lactam with quaternary carbon center. |

This table is illustrative and represents the general transformations possible.

Oxazolidinones represent another class of important heterocyclic compounds, known for their antibacterial properties. nih.gov The synthesis of N-aryl-oxazolidinones can be achieved from N-aryl-carbamates and epichlorohydrin. While not a direct application of this compound itself, the underlying carbamate (B1207046) chemistry is highly relevant. arkat-usa.org More directly, isocyanates, which are structurally related to this compound, react with propargylic alcohols in the presence of a base to form oxazolidinone derivatives. researchgate.net This cyclization reaction provides an efficient route to functionalized oxazolidinones. researchgate.net

This compound and related chlorosulfonylated pyrrole (B145914) derivatives serve as key intermediates in the synthesis of more complex pyrrole-containing molecules. For example, methyl 4-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate is a building block used in the creation of functionalized pyrrole systems. sigmaaldrich.comsigmaaldrich.com The chlorosulfonyl group can undergo nucleophilic substitution, allowing for the introduction of various functionalities onto the pyrrole ring.

Furthermore, the reactivity of the isocyanate group in chlorosulfonyl isocyanate allows for cycloaddition reactions with alkynes, leading to the formation of 1,2,3-oxathiazine-2,2-dioxide derivatives. wikipedia.org This highlights the broader utility of this class of reagents in heterocyclic annulations. Recent research has also demonstrated the use of N-chlorosulfonyl carbamates in the photoinduced amidation of quinoxalin-2(1H)-ones, expanding the scope of their application in synthesizing complex nitrogen-containing heterocycles. researchgate.netrsc.org

Functional Group Transformations and Derivatizations

Beyond the synthesis of heterocyclic rings, this compound is a valuable reagent for introducing specific functional groups into organic molecules.

The chlorosulfonyl group of this compound is a key reactive handle for the synthesis of sulfamoyl compounds. It can react with primary or secondary amines to form N,N-disubstituted sulfamides. wikipedia.org This reaction provides a straightforward method for incorporating the sulfamoyl moiety, which is a common feature in various biologically active molecules. The synthesis often involves the reaction of a sulfamoyl chloride with an amine, a reaction for which this compound can serve as a precursor or a direct reagent source for the sulfamoyl group.

N-acylsulfonamides are an important class of compounds, often considered as bioisosteres of carboxylic acids in medicinal chemistry. nih.gov While traditional methods for their synthesis can be challenging, reagents like this compound offer alternative routes. nih.gov The reaction of chlorosulfonyl isocyanate with carboxylic acids can lead to the formation of N-acylsulfonamides. wikipedia.org

A notable application of this chemistry is in the synthesis of novel sulfamidocarbonyloxyphosphonates. These compounds are prepared in a two-step process involving carbamoylation and sulfamoylation, often utilizing chlorosulfonyl isocyanate. researchgate.net The initial reaction of an α-hydroxyphosphonate with chlorosulfonyl isocyanate, followed by reaction with an amine, can generate these complex structures. researchgate.net

Table 2: Functional Group Transformations Using this compound and Related Reagents

| Starting Material | Reagent | Product Type | Key Transformation |

| Primary/Secondary Amine | This compound | Sulfamide | Formation of a sulfamoyl group. |

| Carboxylic Acid | Chlorosulfonyl Isocyanate | N-Acylsulfonamide | Conversion of a carboxylic acid to an N-acylsulfonamide. |

| α-Hydroxyphosphonate, Amine | Chlorosulfonyl Isocyanate | Sulfamidocarbonyloxyphosphonate | Multi-component reaction to form a complex phosphonate (B1237965) derivative. |

This table provides a summary of the key functional group transformations discussed.

Conversion to Ureas and Thiocarbamates

The structure of this compound, featuring a highly electrophilic sulfonyl chloride, suggests a strong potential for reaction with nucleophiles such as amines and thiols. The reaction with an amine would be expected to form a sulfonylurea derivative, while reaction with a thiol would yield a corresponding S-alkyl thiocarbamate product.

However, based on a comprehensive review of available research literature, specific, documented examples detailing the direct conversion of this compound into ureas and thiocarbamates are not readily found. While the synthesis of ureas and thiocarbamates is a common transformation in organic chemistry, and numerous methods exist for their preparation, protocols explicitly employing this compound for this purpose are not prominently reported. wikipedia.orgcmu.eduorganic-chemistry.orguobaghdad.edu.iq The primary documented fate of this compound is its reaction with triethylamine (B128534) to form the widely used dehydrating agent, the Burgess reagent. chemicalbook.comorgsyn.org

One-Pot and Multicomponent Reactions Employing this compound

The reactivity of this compound and its analogues makes them valuable components in streamlined synthetic strategies like one-pot and multicomponent reactions, which enhance efficiency by combining multiple reaction steps in a single vessel.

Recent research has highlighted the use of N-chlorosulfonyl carbamates, which are readily prepared from chlorosulfonyl isocyanate and an alcohol like methanol (B129727), as effective precursors for amidyl radicals in photoinduced reactions. nih.govrsc.org This reactivity has been harnessed in a one-pot, two-step, three-component protocol for the direct amidation of various quinoxalin-2(1H)-ones. nih.govrsc.orgresearchgate.net

This streamlined process involves:

The in situ formation of the N-chlorosulfonyl carbamate from chlorosulfonyl isocyanate (CSI) and an alcohol. Using methanol specifically would generate this compound.

The subsequent photoinduced reaction of this intermediate with a quinoxalin-2(1H)-one substrate.

This method demonstrates significant reaction efficiency and provides a powerful tool for rapidly increasing molecular complexity around the quinoxalinone core. nih.govresearchgate.net The protocol has been successfully applied to a range of heteroarenes, including indoles, pyrroles, and furans, often with high yields and excellent regioselectivity. researchgate.net

While the one-pot protocol described above represents a significant streamlining of a synthetic process, the current body of scientific literature does not provide explicit examples of further sequential or tandem reactions where the initial amidation product is transformed in situ to generate a final, more complex target molecule. The development of such sequential transformations would further enhance the synthetic utility of this compound, but this remains an area for future research exploration.

Theoretical and Computational Investigations of Methyl N Chlorosulfonyl Carbamate and Analogues

Density Functional Theory (DFT) Studies on Reaction Pathwaysnih.govnih.gov

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the reaction pathways of carbamates and related compounds. nih.govnih.govmdpi.com

DFT calculations are instrumental in elucidating the mechanisms of chemical reactions by mapping their potential energy surfaces. This involves identifying reactants, products, intermediates, and, crucially, the transition states that connect them. The energy difference between the reactants and the transition state determines the activation energy of a reaction, which is a key factor in its rate. mdpi.comdntb.gov.ua

For instance, in the synthesis of carbamate (B1207046) derivatives, DFT studies can model the reaction pathway, such as the one involving the palladium-catalyzed reaction of an alcohol with a chloroformate. mdpi.comdntb.gov.ua A typical study would calculate the free energy profile of the proposed mechanism. For a hypothetical reaction involving methyl N-(chlorosulfonyl)carbamate, DFT could be used to model its formation from chlorosulfonyl isocyanate and methanol (B129727). The calculations would determine the energies of the reactants, the transition state for the nucleophilic attack of methanol on the isocyanate, and the final product.

A representative energy profile for a catalyzed reaction leading to a carbamate derivative is detailed in the table below, illustrating the energy changes at each step of the proposed pathway.

Table 1: Illustrative Energy Profile for a Catalyzed Carbamate Synthesis

| Step | Reaction Component | Relative Energy (kcal/mol) |

|---|---|---|

| 1 | Reactants | 0 |

| 2 | Formation of Intermediate Complex | -15.5 |

| 3 | Transition State 1 | +5.2 |

| 4 | Formation of Intermediate Product | -25.0 |

| 5 | Transition State 2 | +2.1 |

| 6 | Products | -40.8 |

This table is a generalized representation based on typical DFT studies of carbamate formation and does not represent actual experimental data for this compound.

DFT is also used to analyze the electronic properties of molecules, which are fundamental to their reactivity. mdpi.com By calculating descriptors such as frontier molecular orbitals (HOMO and LUMO), electrostatic potential maps, and atomic charges, researchers can predict the most likely sites for nucleophilic or electrophilic attack. nih.gov

In the context of this compound, the chlorosulfonyl group is strongly electron-withdrawing, which would significantly influence the electronic distribution across the molecule. DFT calculations could quantify the partial charges on each atom, showing, for example, a significant positive charge on the sulfur atom and the carbonyl carbon, making them susceptible to nucleophilic attack. The HOMO-LUMO energy gap is another important parameter that can be correlated with the chemical reactivity and stability of the molecule. nih.gov

A study on the toxicity of various carbamate derivatives used DFT to calculate electronic descriptors. mdpi.com It was found that parameters like the Hirshfeld charge on the carbonyl carbon and the electron affinity were significant in predicting toxicity, demonstrating the power of these computational approaches in understanding structure-activity relationships. mdpi.com

Molecular Dynamics Simulations and Conformational Analysis

While DFT is excellent for studying static electronic structures and reaction pathways, molecular dynamics (MD) simulations are used to explore the conformational landscape and dynamic behavior of molecules over time.

MD simulations of carbamates can reveal the preferred three-dimensional arrangements of the molecule in different environments, such as in solution. acs.org For a flexible molecule like this compound, multiple conformations may exist due to rotation around single bonds. Understanding the conformational preferences is crucial as the biological activity of a molecule is often dependent on its shape.

A study on ethyl N-methyl-N-(p-tolylsulphonylmethyl)carbamate, an analogue of this compound, revealed a folded conformation in the solid state, which was also supported by spectral studies in solution. epa.govrsc.org This indicates that intramolecular forces can dictate a preferred molecular shape. MD simulations can explore the energy landscape of these folding and unfolding processes.

In a computational investigation of BMAA and its carbamate adducts, MD simulations were employed to study their stability within the binding site of a glutamate (B1630785) receptor. acs.org The simulations, running for 100 nanoseconds, showed that the carbamate adducts remained stably bound within the receptor's binding pocket, providing insight into their potential mechanism of action. acs.org

Quantitative Structure-Activity Relationship (QSAR) Studies in Related Analogues

Quantitative Structure-Activity Relationship (QSAR) studies are statistical models that correlate the chemical structure of a series of compounds with their biological activity. nih.govnih.gov These models are particularly useful in drug discovery and agrochemical research for predicting the activity of new compounds and for guiding the design of more potent analogues. nih.gov

For analogues of this compound, such as other carbamates and sulfonylureas, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. nih.govpku.edu.cnresearchgate.net These studies generate 3D contour maps that visualize the regions around the molecule where changes in steric, electrostatic, hydrophobic, and hydrogen-bonding properties are likely to increase or decrease activity. pku.edu.cnresearchgate.net

For example, 3D-QSAR studies on sulfonylurea herbicides have shown that the steric and electrostatic fields around the molecule are significant contributors to their herbicidal activity. pku.edu.cnresearchgate.net A typical CoMFA model for a series of herbicidal compounds might yield the following statistical parameters:

Table 2: Representative Statistical Results of a 3D-QSAR (CoMFA) Study on Herbicidal Analogues

| Parameter | Value | Description |

|---|---|---|

| q² | 0.806 | Cross-validated correlation coefficient, indicating good internal predictive ability. |

| r² | 0.995 | Non-cross-validated correlation coefficient, showing a strong correlation between predicted and actual activity. |

| F-value | 401.553 | A high F-statistic indicates a statistically significant regression model. |

| Standard Deviation (s) | 0.087 | A low standard deviation of the residuals indicates a good fit of the model. |

| Steric Contribution | 79.1% | The percentage contribution of the steric field to the model. |

| Electrostatic Contribution | 20.9% | The percentage contribution of the electrostatic field to the model. |

This table is based on findings from a 3D-QSAR study on sulfonylurea herbicides and is for illustrative purposes. pku.edu.cn

These QSAR models have been instrumental in designing novel herbicidal agents with improved efficacy. nih.govresearchgate.net The insights gained from such studies on related sulfonylurea and carbamate herbicides could be extrapolated to guide the development and optimization of compounds like this compound for similar applications. nih.gov

Derivatization and Structural Diversification of Methyl N Chlorosulfonyl Carbamate Analogues

Synthesis of Substituted Methyl N-(chlorosulfonyl)carbamates

The general and efficient synthesis of N-(chlorosulfonyl)carbamate analogues involves the reaction of chlorosulfonyl isocyanate (CSI) with a wide range of alcohols. rsc.org This method provides a direct and high-yield pathway to a variety of substituted derivatives, where the character of the alcohol dictates the nature of the substituent on the carbamate (B1207046). The reaction is typically straightforward, forming the desired N-(chlorosulfonyl)carbamate and proceeding under mild conditions.

The structural diversity of N-(chlorosulfonyl)carbamate analogues is primarily achieved by varying the alcohol feedstock used in their synthesis from chlorosulfonyl isocyanate (CSI). This approach allows for the incorporation of a wide array of both aliphatic and aromatic groups, thereby altering the steric and electronic properties of the resulting molecule.

For instance, the reaction of CSI with simple primary alcohols like methanol (B129727) or ethanol (B145695) yields the corresponding methyl and ethyl N-(chlorosulfonyl)carbamates. The scope extends to more complex aliphatic alcohols, including secondary and tertiary alcohols, which can be used to introduce bulkier substituents. Similarly, aromatic analogues are synthesized using phenolic or benzylic alcohols. A photo-induced amidation protocol has been developed utilizing N-chlorosulfonyl carbamate as an effective amidyl-radical precursor, which can be readily prepared from commercial chlorosulfonyl isocyanate and various alcohol feedstocks. rsc.org This versatility is crucial for creating reagents tailored for specific synthetic applications.

| Alcohol Reactant | Resulting Substituent (R in ROC(O)NHSO₂Cl) | Compound Class |

| Methanol | Methyl | Aliphatic |

| Ethanol | Ethyl | Aliphatic |

| Isopropanol | Isopropyl | Aliphatic |

| tert-Butanol | tert-Butyl | Aliphatic |

| Benzyl (B1604629) alcohol | Benzyl | Aromatic |

| Phenol | Phenyl | Aromatic |

This table illustrates the straightforward relationship between the alcohol reactant and the resulting substituent in the synthesized N-(chlorosulfonyl)carbamate analogue.

Modification at the carbonyl moiety is intrinsically linked to the synthesis described above, where different alcohols produce different esters (e.g., methyl, ethyl, benzyl carbamates). This allows for fine-tuning of the electronic nature of the carbamate portion of the molecule.

The sulfonyl moiety (–SO₂Cl) is the primary reactive center of the molecule. While the core S=O bonds are stable, the sulfur-chlorine bond is highly susceptible to nucleophilic attack, and the entire sulfonyl group is a strong electron-withdrawing group. researchgate.net This inherent reactivity dictates the compound's role in synthesis. Modifications often involve the reaction of the sulfonyl chloride rather than its replacement. For example, its conversion into an amidyl radical under photo-induced conditions is a key functional modification. rsc.org The sulfonyl group is generally considered to have a more pronounced electron-withdrawing effect than a carbonyl group, a factor that significantly influences the reactivity of the adjacent N-H bond and the molecule as a whole. researchgate.net

Impact of Structural Modifications on Reactivity and Selectivity

Altering the substituents on the N-(chlorosulfonyl)carbamate framework has a profound impact on the molecule's reactivity and selectivity. The electronic nature of the R group in the ester moiety (ROC(O)NHSO₂Cl) can modulate the stability of radical or anionic intermediates formed during a reaction.

For example, in the context of photo-induced amidation reactions, the choice of the alcohol-derived substituent can influence the efficiency of the amidyl radical generation. rsc.org An electron-withdrawing group on the carbamate can increase the acidity of the N-H proton, potentially affecting reaction pathways that involve deprotonation. Conversely, bulky aliphatic groups can introduce steric hindrance, which may enhance selectivity in reactions by controlling the approach of other reagents to the reactive center. The strong electron-withdrawing nature of the sulfonyl group is a dominant feature, making the beta-carbon of α,β-unsaturated sulfonyl groups a highly reactive electrophilic site. researchgate.net The interplay between the electronic effects of the substituent and the powerful sulfonyl group allows for the rational design of reagents for specific chemical transformations.

Preparation of Advanced Intermediates for Specific Synthetic Targets

Substituted N-(chlorosulfonyl)carbamates are valuable as advanced intermediates for the synthesis of complex nitrogen-containing molecules. Their utility has been demonstrated in the preparation of heterocyclic compounds, which are prevalent in medicinal chemistry and materials science.

A notable application is the use of these reagents as amidyl-radical precursors for the direct C-H amidation of heterocycles. rsc.org For instance, they enable the synthesis of N-amido-quinoxalin-2(1H)-ones. In this process, the N-(chlorosulfonyl)carbamate is not just a simple building block but a sophisticated intermediate that, under specific photoredox conditions, generates a highly reactive amidyl radical. This radical then engages in a C-H functionalization reaction with the quinoxalinone substrate. This method offers a streamlined, one-pot approach to complex molecules that would otherwise require multi-step syntheses. rsc.orgresearchgate.net The ability to generate diverse N-(chlorosulfonyl)carbamates allows for the introduction of a wide range of amido groups onto the target heterocycle, showcasing their role as versatile intermediates for library synthesis.

| Intermediate | Synthetic Target | Reaction Type | Reference |

| Methyl N-(chlorosulfonyl)carbamate | N-Amido-quinoxalin-2(1H)-one | Photo-induced C-H Amidation | researchgate.net, rsc.org |

| Ethyl N-(chlorosulfonyl)carbamate | Substituted Quinoxalin-2-ones | Oxidative Amidation-Heterocycloannulation | researchgate.net |

| Alkyl N-carbomethoxysulfamate esters | Olefins, Urethanes | Thermolytic Dehydration | researchgate.net |

This table provides examples of how N-(chlorosulfonyl)carbamate analogues serve as key intermediates in the synthesis of valuable chemical compounds.

Emerging Research Directions and Future Perspectives

Sustainable Synthesis of Methyl N-(chlorosulfonyl)carbamate

The conventional synthesis of this compound involves the reaction of chlorosulfonyl isocyanate (CSI), a readily available and low-cost commercial chemical, with methanol (B129727). rsc.orgprepchem.com A typical procedure involves the dropwise addition of methanol to a solution of CSI in a solvent like toluene (B28343) at a low temperature (0°C). prepchem.com The product precipitates as a white solid and can be isolated by filtration. prepchem.com

While this method is effective, future research is expected to focus on developing more sustainable and environmentally friendly synthetic routes. Key areas for improvement include:

Green Solvents: The use of solvents such as toluene and hexanes presents environmental and safety concerns. prepchem.com Future methodologies will likely explore the use of greener alternatives, such as bio-based solvents or even solvent-free reaction conditions.

Alternative Reagents: Inspired by green chemistry principles for general carbamate (B1207046) synthesis, researchers may investigate routes that utilize carbon dioxide (CO2) as a C1 source instead of the highly reactive isocyanate. Although challenging, a process that could catalytically combine a sulfur-based amine, CO2, and a chlorine source to generate the target molecule would represent a significant advancement in sustainable chemistry.

Atom Economy and Process Intensification: Research may also target the improvement of atom economy and the development of continuous flow processes. A one-pot, streamlined synthesis from more fundamental starting materials could reduce waste and energy consumption. rsc.org

Novel Catalytic Systems for this compound-Mediated Reactions

A significant area of emerging research is the development of novel catalytic systems that unlock new reactivity for this compound. A major breakthrough has been the application of visible-light photoredox catalysis. researchgate.net This strategy uses the compound as an effective precursor to amidyl radicals. rsc.org

Recent findings have demonstrated a photo-induced amidation protocol where this compound, prepared in situ from CSI and an alcohol, reacts with various quinoxalin-2(1H)-ones. rsc.org This process highlights a powerful new reaction mode for the reagent. rsc.org The key advantages of this catalytic approach include:

Mild Reaction Conditions: Visible-light catalysis operates at room temperature, avoiding the need for high-energy thermal inputs. researchgate.net

Radical-Mediated Pathways: It provides access to highly reactive N-centered radical species, enabling transformations that are difficult to achieve through traditional ionic pathways. researchgate.net

Future work in this area will likely expand the scope of photoredox catalysis to other substrates, further exploring the synthetic potential of the amidyl radicals generated from this compound. The development of new photocatalysts and systems tailored for this specific transformation is also an active area of investigation.

Chemo- and Regioselectivity in Advanced Transformations

Controlling selectivity is a central theme in modern organic synthesis. Emerging research demonstrates that reactions involving this compound and related reagents can be rendered highly selective.

For instance, the photoinduced amidation of various heteroarenes, including indoles, pyrroles, and furans, using N-chlorosulfonyl carbamate proceeds with high regioselectivity. researchgate.net In these cases, the products were consistently isolated as a single regioisomer in high yields, showcasing the predictable nature of the transformation. researchgate.net

Furthermore, research into related systems has shown that chemo- and regioselectivity can be controlled by subtle changes in the substrate structure. In metal-free, photoinduced reactions of N-allylbenzamides, the substitution pattern on the allyl group dictates the reaction outcome. researchgate.net While N-allylbenzamides undergo sulfonaminoarylation to yield benzosultams, N-(2-phenylallyl)benzamides lead to sulfonamidylated oxazoline (B21484) derivatives through a sulfonaminooxylation pathway. researchgate.net This substituent-controlled divergence highlights the sophisticated level of control that can be achieved.

Future perspectives in this domain involve the development of more complex transformations where this compound is a key reagent. The goal will be to leverage catalytic systems and substrate control to achieve even higher levels of chemo-, regio-, and stereoselectivity in the synthesis of complex nitrogen-containing molecules.

Potential in Advanced Material Science Precursors

While most current research focuses on the application of this compound in the synthesis of discrete small molecules, its chemical structure suggests significant, albeit largely unexplored, potential as a precursor for advanced materials. researchgate.netbiosynth.com The carbamate functional group is a cornerstone of polyurethanes, a major class of polymers. researchgate.net

The true potential of this compound in materials science, however, lies in its bifunctionality:

Reactive Handle: The chlorosulfonyl group (-SO2Cl) is a highly reactive functional group. It can readily react with nucleophiles such as amines, alcohols, and thiols. This reactivity could be exploited to graft the molecule onto polymer backbones or surfaces, thereby introducing new functionality.

Stable Linker: The methyl carbamate moiety is chemically robust and can act as a stable linker within a larger polymer structure. nih.gov

Future research could explore the use of this compound as a monomer or cross-linking agent in polymerization reactions. It could potentially be used to create novel functional polymers, such as reactive membranes, specialized coatings, or functional resins for chromatography and solid-phase synthesis. Its ability to participate in reactions like C-H functionalization could also be applied to the modification of existing materials. researchgate.net

Unexplored Reactivity Patterns and Methodological Developments

The recent focus on photoredox catalysis has revealed that the reactivity of this compound is richer than previously understood. The generation of amidyl radicals via single-electron transfer (SET) represents a paradigm shift from its classical use as a two-electron electrophile. researchgate.net This opens up a vast, unexplored landscape of potential reactions.

Future methodological developments are expected to build upon this foundation. Key areas of interest include:

New Radical Cascades: The amidyl radicals generated from this compound could serve as initiators for complex radical cascade reactions, allowing for the rapid construction of polycyclic and stereochemically rich molecular frameworks.

C-H Functionalization: The development of methods for direct C-H amidation using this reagent would be a significant advance, offering a more atom-economical approach to synthesizing N-containing molecules. The involvement of aryl C-H bond functionalization has already been noted in related systems. researchgate.net

Multicomponent Reactions: Expanding the scope of the one-pot, three-component reaction strategy to include a wider variety of starting materials will be a priority. rsc.org This approach streamlines synthesis and increases molecular complexity in a single step.

The overarching goal is to continue exploring new reaction modes, moving beyond the predictable and uncovering novel transformations that leverage the unique electronic properties of this compound. rsc.org

常见问题

Basic Research Questions

Q. What are the key synthetic routes for methyl N-(chlorosulfonyl)carbamate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via sulfonation of methyl carbamate using chlorosulfonic acid under controlled anhydrous conditions. A critical factor is maintaining low temperatures (0–5°C) to avoid side reactions like hydrolysis of the chlorosulfonyl group . Alternative routes involve coupling chlorosulfonyl isocyanate with methanol derivatives, though this requires strict moisture control due to the reagent's sensitivity . Yield optimization often involves stoichiometric adjustments (e.g., excess chlorosulfonic acid) and inert atmospheres (N₂/Ar).

Q. How should this compound be characterized to confirm purity and structural integrity?

- Methodological Answer : Combine spectroscopic techniques:

- ¹H/¹³C NMR : Identify carbamate (C=O at ~155 ppm) and chlorosulfonyl (SO₂Cl) groups.

- IR Spectroscopy : Confirm C=O stretch (~1700 cm⁻¹) and S=O asymmetric/symmetric stretches (~1370/1170 cm⁻¹) .

- Elemental Analysis : Verify Cl and S content to rule out hydrolyzed byproducts.

- HPLC-MS : Assess purity and detect trace impurities (e.g., sulfonic acid derivatives) .

Q. What are the stability considerations for this compound during storage?

- Methodological Answer : The compound is moisture-sensitive due to the reactive chlorosulfonyl group. Store under inert gas (argon) in sealed, desiccated containers at –20°C. Degradation pathways include hydrolysis to methyl sulfamate (detectable via IR loss of S=O-Cl peaks) . Pre-use analysis (TLC or NMR) is recommended for aged samples.

Advanced Research Questions

Q. How can conflicting crystallographic data for this compound derivatives be resolved?

- Methodological Answer : Discrepancies in bond lengths/angles (e.g., S–Cl vs. S–O distances) may arise from twinning or poor diffraction quality. Use high-resolution single-crystal X-ray diffraction with SHELXL refinement . For ambiguous cases, compare computational models (DFT-optimized geometries) to experimental data. Contradictions in sulfonyl-group planarity often require revisiting disorder modeling or thermal parameter adjustments .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer : The chlorosulfonyl group acts as a strong electrophile. Kinetic studies (e.g., using stopped-flow UV-Vis) reveal a two-step mechanism:

Rapid formation of a sulfonate intermediate via Cl⁻ displacement.

Rate-determining attack by nucleophiles (e.g., amines) at the carbamate carbonyl .

Solvent effects (polar aprotic vs. protic) significantly influence activation energy, with DMF accelerating substitutions by stabilizing transition states .

Q. How can computational methods predict the regioselectivity of this compound in multi-step syntheses?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G**) map electrostatic potential surfaces to identify electrophilic/nucleophilic sites. For example, the chlorosulfonyl group’s sulfur atom shows higher electrophilicity than the carbamate oxygen, directing nucleophilic attacks . MD simulations further predict solvent accessibility in macromolecular interactions (e.g., enzyme inhibition) .

Q. What strategies mitigate toxicity risks when handling this compound in biological assays?

- Methodological Answer : Refer to GHS guidelines for acute toxicity (Category 2) and implement:

- In Vitro Precautions : Use closed-system reactors (e.g., gloveboxes) to prevent aerosol formation.

- Biological Screening : Substitute with stabilized analogs (e.g., tert-butyl derivatives) during initial assays to reduce reactivity .

- Ecotoxicity Assessment : Follow OECD Test Guideline 423, noting LC₅₀ values for aquatic organisms (e.g., Daphnia magna) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。